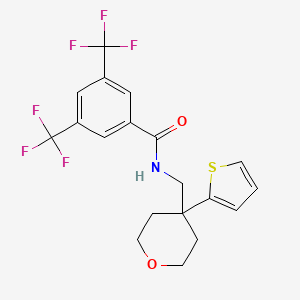

![molecular formula C17H12N2O3 B2789409 8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one CAS No. 902582-56-3](/img/structure/B2789409.png)

8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

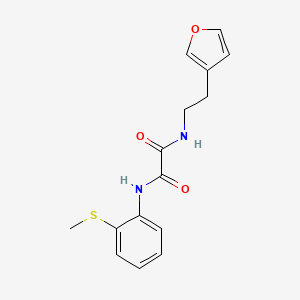

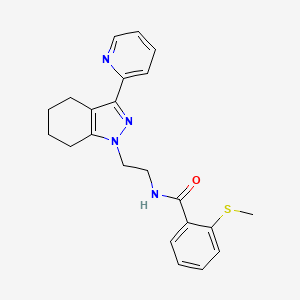

“8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one” is a complex organic compound that likely belongs to the class of compounds known as pyrazoles . Pyrazoles are heterocyclic compounds with a 5-membered ring structure, containing three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

While the specific synthesis process for “8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one” is not available, similar compounds such as Benzopyrano [2,3-c]pyrazoles can be synthesized using a one-pot, two-step route . This involves using salicylaldehydes, malononitrile, and phenyl hydrazines as substrates and Rhodamine-B as an organophotoredox catalyst in acetonitrile under visible light .Scientific Research Applications

Synthesis of New Pyrano[2,3-c]pyrazole Derivatives

This compound is used in the synthesis of new pyrano[2,3-c]pyrazole derivatives . An efficient synthetic route from pyrazole-chalcones to novel 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones as 3-hydroxyflavone analogues is described .

Methylation of 5-hydroxy-2,6-phenylpyrano[2,3-c]pyrazol-4(2H)-one

The methylation of 5-hydroxy-2,6-phenylpyrano[2,3-c]pyrazol-4(2H)-one with methyl iodide in the presence of a base yielded a compound containing a 5-methoxy group .

Formation of Zwitterionic 6-(N-methylpyridinium)pyrano[2,3-c]pyrazol Derivative

The analogous reaction of 5-hydroxy-2-phenyl-6-(pyridin-4-yl)pyrano[2,3-c]pyrazol-4(2H)-one led to the zwitterionic 6-(N-methylpyridinium)pyrano[2,3-c]pyrazol derivative .

Formation of 5-trifloylsubstituted Compound

The treatment of 5-hydroxy-2,6-phenylpyrano[2,3-c]pyrazol-4(2H)-one with triflic anhydride afforded a 5-trifloylsubstituted compound . This was further used in carbon–carbon bond forming Pd-catalyzed coupling reactions to yield 5-(hetero)aryl- and 5-carbo-functionalized pyrano[2,3-c]pyrazoles .

Excited-State Intramolecular Proton Transfer (ESIPT) Reaction

The excited-state intramolecular proton transfer (ESIPT) reaction of 5-hydroxypyrano[2,3-c]pyrazoles from the 5-hydroxy moiety to the carbonyl group in polar protic, polar aprotic, and nonpolar solvents was observed, resulting in well-resolved two-band fluorescence .

Domino Knoevenagel–hetero-Diels–Alder (DKHDA) Reaction

In the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles, a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction was used .

Future Directions

The future research directions for “8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one” could involve exploring its potential biological activities and developing more efficient synthesis methods. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in medicinal chemistry, drug discovery, and other fields .

properties

IUPAC Name |

8-methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-21-14-9-5-6-11-10-13-16(22-15(11)14)18-19(17(13)20)12-7-3-2-4-8-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATUYNYKDFYZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2789336.png)

![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2789341.png)

![(2Z)-N-(4-chlorophenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2789344.png)

![N-isopentyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2789345.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2789349.png)